Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-

Structure-Activity Relationship Medicinal Chemistry Nitroheterocycle Design

Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- (CAS 16311-38-9) is a fused bicyclic heterocycle bearing nitro substituents at both the 5-position of the imidazo[2,1-b]thiazole core and the para position of the 6-phenyl ring. With molecular formula C₁₁H₆N₄O₄S and a molecular weight of 290.25 g·mol⁻¹, it belongs to the broader imidazo[2,1-b]thiazole scaffold that has attracted sustained attention in medicinal chemistry for its synthetic versatility and diverse pharmacological potential.

Molecular Formula C11H6N4O4S
Molecular Weight 290.26 g/mol
CAS No. 16311-38-9
Cat. No. B059445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-
CAS16311-38-9
Molecular FormulaC11H6N4O4S
Molecular Weight290.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H6N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H
InChIKeyBRKUSHXUPGCTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- (CAS 16311-38-9): Core Structural and Identity Data for Procurement Decisions


Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- (CAS 16311-38-9) is a fused bicyclic heterocycle bearing nitro substituents at both the 5-position of the imidazo[2,1-b]thiazole core and the para position of the 6-phenyl ring . With molecular formula C₁₁H₆N₄O₄S and a molecular weight of 290.25 g·mol⁻¹, it belongs to the broader imidazo[2,1-b]thiazole scaffold that has attracted sustained attention in medicinal chemistry for its synthetic versatility and diverse pharmacological potential [1]. Predicted physicochemical properties include a density of 1.75 ± 0.1 g·cm⁻³, an acid dissociation constant (pKa) of −0.13 ± 0.40, a topological polar surface area (PSA) of 137.18 Ų, and a calculated octanol–water partition coefficient (LogP) of 3.93 [2].

Why Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- (CAS 16311-38-9) Cannot Be Replaced by Generic In-Class Analogs


Within the imidazo[2,1-b]thiazole family, even minor changes to the substitution pattern can profoundly alter electronic distribution, molecular geometry, and biological target engagement [1]. The compound 5-nitro-6-(p-nitrophenyl)- bears an unusual dual-nitro arrangement: an electron-withdrawing nitro group on the electron-deficient imidazo-thiazole core and a second p-nitrophenyl motif at C6 . Closely related analogs such as 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 7120-14-1) lack the 5-nitro group entirely (MW 245.26, XLogP3 3.4, only four H-bond acceptors), while 2-methyl-5-nitro-6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 95152-79-7) introduces steric bulk at the 2-position (MW 304.28) [2]. The 2,3-dihydro saturated analog (CAS 106636-48-0) further differs in ring geometry and electronic conjugation . These structural variations result in measurable differences in lipophilicity (ΔLogP ≥ 0.5), hydrogen-bonding capacity, and metabolic susceptibility, making generic substitution unreliable for any application where target affinity, off-target profile, or pharmacokinetic behaviour is critical.

Quantitative Differentiation Evidence for Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- (CAS 16311-38-9) Versus Closest Analogs


Dual-Nitro Substitution Pattern Confers Distinct Electronic and Steric Profile Versus Mono-Nitro and Methyl-Substituted Analogs

The target compound carries nitro groups at two distinct positions (C5 of the imidazo-thiazole core and C4' of the 6-phenyl ring), whereas the closest commercially available analog, 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS 7120-14-1), possesses only the phenyl nitro group [1]. The 2-methyl analog (CAS 95152-79-7) retains both nitro groups but adds a methyl substituent that increases steric hindrance and molecular weight by approximately 14 Da . The dual-nitro arrangement is expected to substantially lower the electron density of the heterocyclic core, altering reduction potential and electrophilic reactivity relative to any mono-nitro congener [2].

Structure-Activity Relationship Medicinal Chemistry Nitroheterocycle Design

LogP and PSA Differentiation from Mono-Nitro Analog Supports Distinct ADME Profile

The experimental/computed LogP of the target compound (3.93) exceeds that of the mono-nitro analog 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (XLogP3 = 3.4) by approximately 0.5 log units, while the topological polar surface area (PSA) of the target is 137.18 Ų [1][2]. The additional 5-nitro group contributes both to increased hydrogen-bond acceptor count and to elevated lipophilicity—a combination that is relatively uncommon in drug-like space and may confer unique membrane-permeability characteristics.

Lipophilicity Drug-Likeness Physicochemical Profiling

Predicted pKa and Density Values Differentiate Target Compound from Saturated and Methyl-Substituted Analogs

The target compound displays a predicted pKa of −0.13 ± 0.40 and density of 1.75 ± 0.1 g·cm⁻³ . The very low pKa indicates that the compound remains essentially neutral across the entire physiological pH range, unlike analogs containing basic amine substituents that are partially protonated at pH 7.4. Compared with the 2,3-dihydro analog (CAS 106636-48-0), which bears a partially saturated thiazole ring, the fully aromatic target compound is expected to exhibit different solubility and crystal-packing properties .

Ionisation State Formulation Compatibility Pre-formulation

Early Genetic Toxicity Screening Data Provide a Baseline Safety Fingerprint Absent from Most Catalog Analogs

Limited Ames-test data for the target compound have been deposited: microbial mutation assays at 6250 ng/plate and 5 µmol/L, and a gene-conversion/mitotic-recombination test at 1 µmol/L [1]. While interpretation is constrained by incomplete dose–response information, the availability of even preliminary genetic toxicity data distinguishes this compound from the majority of uncharacterized imidazo[2,1-b]thiazole analogs available in screening libraries. For procurement decisions involving in vivo or cell-based studies, this provides a minimum safety-data starting point.

Genetic Toxicology Safety Screening Risk Assessment

Nitro-Reduction Chemistry Opens a Unique Prodrug or Bioreductive Activation Pathway Not Accessible to Non-Nitro or Mono-Nitro Analogs

Both nitro groups in the target compound are susceptible to stepwise chemical or enzymatic reduction to the corresponding amine, hydroxylamine, or nitroso intermediates—species that can form covalent adducts with biological nucleophiles [1]. The mono-nitro analog (CAS 7120-14-1) possesses only one reducible site, limiting the number of reactive intermediates that can be generated. The 2,3-dihydro analog (CAS 106636-48-0) lacks full aromatic conjugation, which alters the reduction potential of its nitro group . Consequently, the target compound is uniquely positioned for applications requiring dual-site bioreductive activation or sequential functionalization strategies.

Bioreductive Activation Prodrug Design Chemical Biology

Recommended Application Scenarios for Imidazo[2,1-b]thiazole, 5-nitro-6-(p-nitrophenyl)- (CAS 16311-38-9) Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Probe for Dual-Nitro Heterocycle Pharmacophores

The unique dual-nitro arrangement of this compound makes it a valuable tool for structure–activity relationship (SAR) studies focused on understanding how the number and positioning of electron-withdrawing nitro groups influence antimicrobial, antiparasitic, or anticancer potency within the imidazo[2,1-b]thiazole class [1]. Unlike mono-nitro analogs (e.g., CAS 7120-14-1), this compound enables researchers to deconvolute the contribution of the core nitro group versus the phenyl nitro group to target binding and selectivity.

Bioreductive Prodrug or Chemical Biology Probe Development

The presence of two reducible nitro groups on a fully aromatic scaffold provides a distinct chemical handle for designing bioreductive prodrugs or activity-based probes that require hypoxia-selective or enzyme-triggered activation [1]. Sequential reduction of the 5-nitro and p-nitro groups can generate a cascade of reactive intermediates (nitroso, hydroxylamine, amine), enabling conditional release of payloads or fluorescent reporters in defined biochemical environments [2].

Physicochemical Reference Standard for Nitro-Heterocycle ADME Prediction

With experimentally compiled LogP (3.93), PSA (137.18 Ų), and genetic toxicity data, this compound can serve as a reference standard for calibrating computational ADME and toxicology models applied to nitro-containing fused heterocycles [1][2]. Its well-defined predicted properties allow benchmarking of in-silico tools against a chemically tractable scaffold that is not confounded by ionisable groups (pKa < 0) [3].

Synthetic Intermediate for Diversified Imidazo[2,1-b]thiazole Libraries

The dual-nitro functionality offers orthogonal reduction handles: selective reduction of the 5-nitro group can yield 5-amino intermediates, while the p-nitrophenyl group can be independently elaborated via reduction, diazotisation, or cross-coupling reactions [1]. This enables the construction of focused libraries with systematic variation at two distinct vectors—a capability not available from mono-nitro or methyl-capped analogs [2].

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